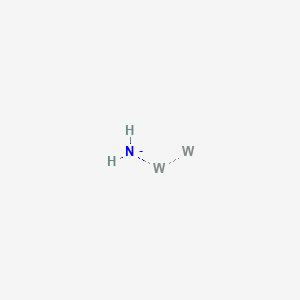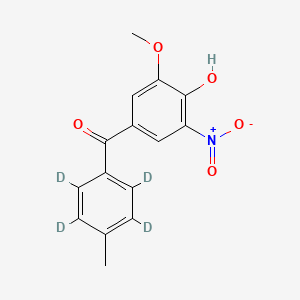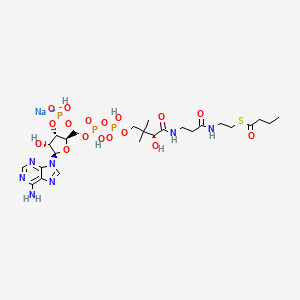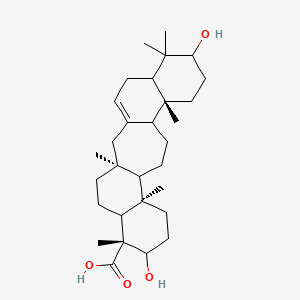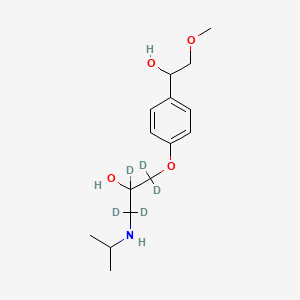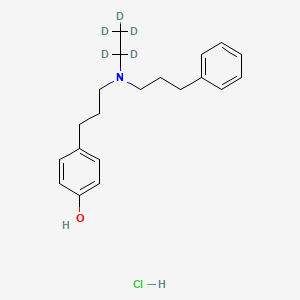
4-Hydroxy alverine-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy alverine-d5 (hydrochloride) is a deuterium-labeled derivative of 4-hydroxy alverine hydrochloride. This compound is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stable isotope labeling. The deuterium labeling allows for precise tracking and analysis in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy alverine-d5 (hydrochloride) involves the deuteration of 4-hydroxy alverine hydrochlorideThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods: Industrial production of 4-hydroxy alverine-d5 (hydrochloride) involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production process ensures high purity and consistency of the final product, which is essential for its use in scientific research .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy alverine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy alverine-d5 (hydrochloride) is widely used in scientific research for:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use the compound to investigate metabolic pathways and identify metabolites in various biological samples.
Drug Development: The compound is used in the development and testing of new drugs, particularly in understanding their metabolic profiles and potential interactions.
Environmental Studies: Stable isotope labeling helps in studying environmental pollutants and their impact on ecosystems.
Wirkmechanismus
4-Hydroxy alverine-d5 (hydrochloride) exerts its effects by acting as a stable isotope-labeled analog of 4-hydroxy alverine. The deuterium atoms in the compound provide a unique signature that can be detected using various analytical techniques, such as mass spectrometry. This allows researchers to track the compound’s movement and transformation within biological systems, providing insights into its pharmacokinetics and metabolism .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy alverine hydrochloride: The non-deuterated analog of 4-hydroxy alverine-d5 (hydrochloride).
N-desethyl alverine hydrochloride: Another metabolite of alverine with similar applications in research.
Uniqueness: 4-Hydroxy alverine-d5 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies, where accurate measurement of compound movement and transformation is crucial.
Eigenschaften
Molekularformel |
C20H28ClNO |
|---|---|
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol;hydrochloride |
InChI |
InChI=1S/C20H27NO.ClH/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19;/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3;1H/i1D3,2D2; |
InChI-Schlüssel |
HKATVBNTBLDHMX-LUIAAVAXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl |
Kanonische SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
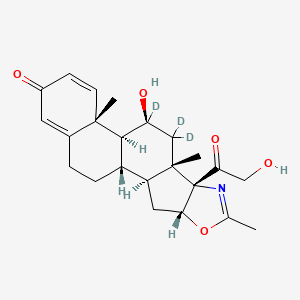
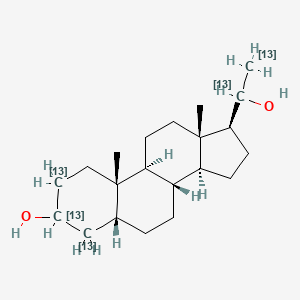
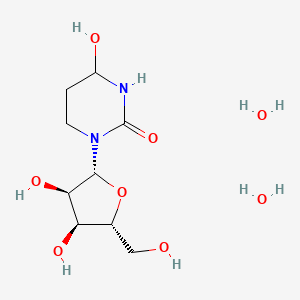
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)

